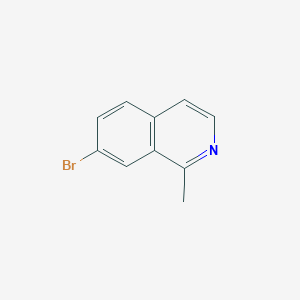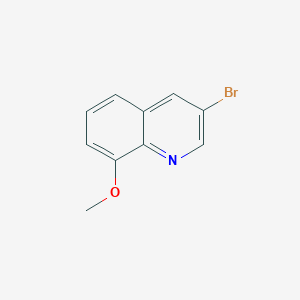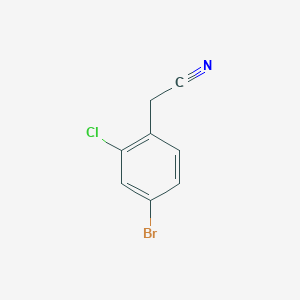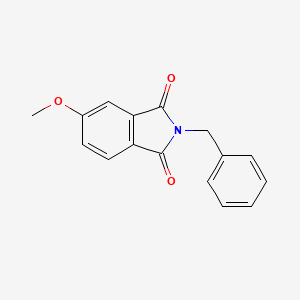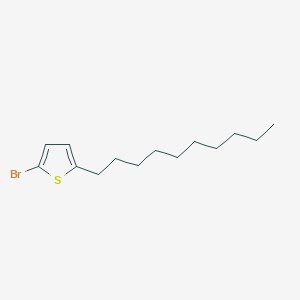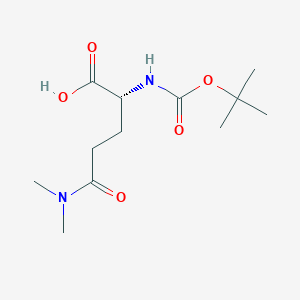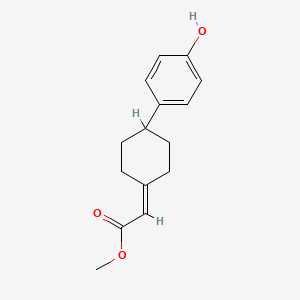![molecular formula C9H12N2O3 B1373967 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carboxylic acid CAS No. 1178081-92-9](/img/structure/B1373967.png)
4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carboxylic acid
概要
説明
Pyridine derivatives are important structural motifs found in numerous bioactive molecules . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups often involves ring cleavage methodology reactions . This method allows the selective introduction of multiple functional groups .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
Substituted pyridines with diverse functional groups are synthesized via the remodeling of 3-formyl (aza)indoles/benzofurans . This involves a ring cleavage methodology reaction .Physical And Chemical Properties Analysis
The refractive index of similar compounds is around 1.54, and the density is approximately 1.09 g/mL at 25 °C .科学的研究の応用
Synthesis and Reactivity
- Pyridine-4-carboxylic acids, similar to 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carboxylic acid, have been utilized in the synthesis of various heterocycles like pyrazolo[3,4-b]pyridines, isoxazolo[5,4-b]pyridines, and others. These compounds demonstrate versatility in chemical reactions, including amide coupling and esterification, highlighting their significance in synthetic chemistry and potential applications in creating diverse molecular structures (Volochnyuk et al., 2010).
Fluorescence and Sensitization Properties
- Derivatives of pyridine dicarboxylic acids, structurally related to 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carboxylic acid, have been used to synthesize complexes with lanthanides like Eu(III) and Tb(III). These complexes exhibit significant fluorescence properties, influenced by factors like pH and solvent dipole moments. Some of these derivatives are acknowledged as effective sensitizers and have potential applications in time-resolved fluoroimmunoassays, indicating their relevance in bioanalytical chemistry (Tang et al., 2006).
Pharmaceutical and Catalytic Applications
- Pyridinecarboxylic acid derivatives, structurally similar to 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carboxylic acid, have been synthesized and evaluated for their antimicrobial activity. The study indicates that these compounds, owing to their structural features, may exhibit biological activities, suggesting potential applications in pharmaceuticals (Patel et al., 2011).
- Additionally, hydroxyproline-derived amino acids and amino amides, akin to the chemical structure in discussion, have been employed as organocatalysts for asymmetric reactions in organic compounds. This showcases their importance in catalysis, especially in promoting environmentally friendly reactions, aligning with the principles of green chemistry (Zlotin, 2015).
作用機序
Target of Action
It’s known that this compound serves as a valuable building block in the synthesis of innovative pharmaceutical compounds .
Mode of Action
It’s known that its unique chemical structure and properties enable the development of targeted therapies, addressing a wide range of health conditions and disorders .
Biochemical Pathways
It’s known that this compound contributes to the creation of advanced crop protection agents in the realm of agrochemicals .
Pharmacokinetics
It’s known that this compound has a molecular weight of 1962 g/mol, which may influence its bioavailability .
Action Environment
It’s known that this compound is a meticulously crafted chemical compound that holds the key to unlocking new frontiers in scientific research and development .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[2-hydroxyethyl(methyl)amino]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-11(4-5-12)7-2-3-10-8(6-7)9(13)14/h2-3,6,12H,4-5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSLXMMZJPVPEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=CC(=NC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![12-Ethyl-8-methyl-7-propionyl-2-[[4-(piperidin-1-yl)piperidin-1-yl]carbonyloxy]indolizino[1,2-b]quinolin-9(11H)-one](/img/structure/B1373886.png)



